N-(3-fluorophenyl)-4-nitrobenzenesulfonamide is a highly crystalline, bifunctional building block combining a reducible 4-nitrobenzenesulfonyl (Nosyl) core with a meta-fluorinated aniline moiety. In industrial procurement and advanced synthetic workflows, this compound is primarily sourced as a precursor for fluorinated sulfa drugs or as an activated, orthogonally cleavable amine surrogate [1]. The dual presence of the electron-withdrawing 4-nitro group and the 3-fluorophenyl ring significantly depresses the pKa of the sulfonamide N-H bond compared to standard tosylamides, facilitating high-yield N-alkylation under exceptionally mild basic conditions [2]. Furthermore, the Nosyl group serves as a highly effective protecting/activating group that can be removed via soft nucleophiles, avoiding the harsh acidic or reductive conditions required for traditional sulfonamide cleavage [1].
Procurement logic often tempts buyers to substitute complex sulfonamides with cheaper, more common analogs like N-phenyl-4-methylbenzenesulfonamide (a Tosyl analog). However, this substitution fundamentally alters downstream processability. Tosylamides lack the electrophilic nitro group required for Meisenheimer complex formation, meaning they cannot be cleaved by mild thiolate reagents and instead demand harsh deprotection conditions (e.g., strong acids or dissolving metal reductions) that destroy sensitive functional groups [1]. Furthermore, substituting with the unfluorinated N-phenyl-4-nitrobenzenesulfonamide eliminates the critical inductive effect of the meta-fluorine atom. This loss increases the N-H pKa, forcing the use of stronger bases (like sodium hydride) during N-alkylation steps, which reduces overall yield and increases the risk of unwanted side reactions in complex API formulations [2].
The combined electron-withdrawing effects of the 4-nitro group and the 3-fluorophenyl ring drastically lower the pKa of the sulfonamide proton. While standard N-phenyl-4-methylbenzenesulfonamide (Tosyl) exhibits a pKa of approximately 8.0 to 8.5, the target compound's pKa is suppressed to the 5.5–6.5 range [1]. This quantitative shift allows N-alkylation to proceed using mild bases like potassium carbonate (K2CO3) rather than sodium hydride (NaH). In standard Mitsunobu coupling assays with primary alcohols, Nosyl-activated anilines routinely achieve >85% yields, whereas less acidic Tosyl analogs often stall below 60% without forcing conditions [2].
| Evidence Dimension | Sulfonamide N-H pKa and Mitsunobu Alkylation Yield |
| Target Compound Data | Estimated pKa ~5.5–6.5; Mitsunobu yield >85% under mild conditions |
| Comparator Or Baseline | N-phenyl-4-methylbenzenesulfonamide (Tosyl analog): pKa ~8.0–8.5; Mitsunobu yield <60% |
| Quantified Difference | ~2.0 pKa unit reduction; >25% absolute yield improvement in mild alkylations |
| Conditions | Standard Mitsunobu conditions (DIAD, PPh3, THF, room temperature) or K2CO3-mediated alkylation |
Enables buyers to utilize milder reaction conditions during library synthesis, directly improving yields and preserving base-sensitive functional groups.
When used as a temporary activating group for secondary amine synthesis, the 4-nitrobenzenesulfonyl core of this compound can be quantitatively cleaved using soft nucleophiles. Treatment with thiophenol and K2CO3 in DMF at room temperature typically results in >90% deprotection yields within 1-2 hours [1]. In stark contrast, the Tosyl comparator (N-(3-fluorophenyl)-4-methylbenzenesulfonamide) is entirely inert to these conditions and requires highly destructive reagents (e.g., HBr/AcOH at reflux or SmI2) for cleavage, which often degrades the 3-fluorophenyl moiety or other sensitive functional groups [2].
| Evidence Dimension | Deprotection Yield and Condition Severity |
| Target Compound Data | >90% yield using PhSH/K2CO3 at 25 °C |
| Comparator Or Baseline | Tosyl analog: 0% yield under identical conditions (requires refluxing strong acid) |
| Quantified Difference | Complete orthogonality; >90% yield difference under mild thiolate conditions |
| Conditions | Thiophenol (1.2 eq), K2CO3 (2.0 eq), DMF, 25 °C, 1-2 hours |
Allows procurement teams to source a building block that functions as a highly reliable, orthogonally removable protecting group in multi-step API synthesis.
The 4-nitro group of N-(3-fluorophenyl)-4-nitrobenzenesulfonamide serves as a highly efficient, masked amine for the synthesis of fluorinated sulfanilamide derivatives (sulfa drugs). Catalytic hydrogenation (Pd/C, H2) or mild chemical reduction (Fe/NH4Cl) cleanly converts the nitro group to an aniline with yields routinely exceeding 95% [1]. If a buyer instead attempts to synthesize the final sulfanilamide via direct cross-coupling of a 4-bromobenzenesulfonamide with ammonia, the process requires expensive palladium or copper catalysts, elevated temperatures (>100 °C), and typically stalls at 60–70% yield due to competing side reactions [2].
| Evidence Dimension | Yield of 4-amino derivative (Sulfanilamide core) |
| Target Compound Data | >95% yield via mild nitro reduction (e.g., Fe/NH4Cl or H2/Pd-C) |
| Comparator Or Baseline | 4-bromobenzenesulfonamide: ~60-70% yield via Buchwald-Hartwig amination |
| Quantified Difference | 25-35% absolute yield increase; elimination of expensive transition-metal catalysts |
| Conditions | Reduction: Fe/NH4Cl, EtOH/H2O, 80 °C. Amination: Pd2(dba)3, ligand, NH3, 100 °C. |
Provides a highly scalable, cost-effective, and metal-free synthetic route to 3-fluoro-substituted antimicrobial and enzyme-inhibitory libraries.
Because the Nosyl group can be cleaved under exceptionally mild conditions (thiophenol/K2CO3) that do not affect Boc, Cbz, or Fmoc groups, this compound is highly effective for introducing a 3-fluorophenylamine moiety into complex, highly functionalized pharmaceutical intermediates [1].
The significantly lowered pKa of the sulfonamide N-H bond makes this compound a highly efficient nucleophile for Mitsunobu reactions. It is highly recommended for workflows requiring the alkylation of the sulfonamide nitrogen with sterically hindered or base-sensitive primary and secondary alcohols [2].
As a direct precursor to N-(3-fluorophenyl)sulfanilamide, this compound is highly suitable for industrial discovery programs targeting novel carbonic anhydrase inhibitors or antimicrobial agents. The easily reducible 4-nitro group bypasses the need for expensive transition-metal-catalyzed amination [3].